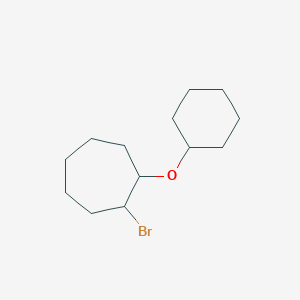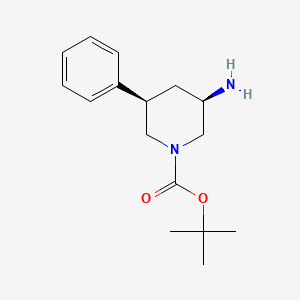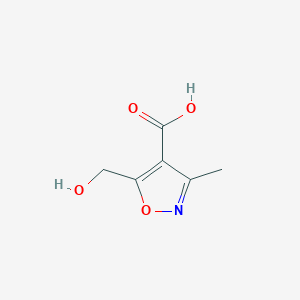
5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-4-nitroisoxazole with formaldehyde in the presence of a base, followed by reduction to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. These methods could include continuous flow reactors and the use of more robust catalysts to ensure high yield and purity. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 5-(Carboxymethyl)-3-methylisoxazole-4-carboxylicacid.
Reduction: 5-(Aminomethyl)-3-methylisoxazole-4-carboxylicacid.
Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The isoxazole ring can interact with aromatic residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with similar hydroxymethyl functionality but a different ring structure.
3-Methylisoxazole-4-carboxylicacid: Lacks the hydroxymethyl group, leading to different reactivity and applications.
5-(Chloromethyl)isoxazole-4-carboxylicacid: Contains a chloromethyl group instead of a hydroxymethyl group, resulting in different chemical properties.
Uniqueness
5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylicacid is unique due to its combination of a hydroxymethyl group and an isoxazole ring. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C6H7NO4 |
|---|---|
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c1-3-5(6(9)10)4(2-8)11-7-3/h8H,2H2,1H3,(H,9,10) |
Clave InChI |
AGXCPMTVHZRLNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


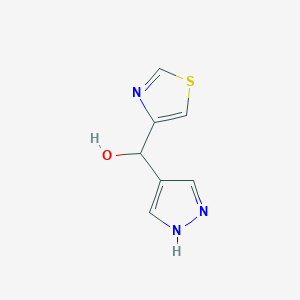
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B13063298.png)
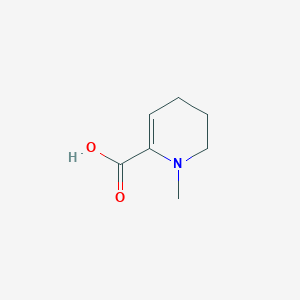


![4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13063319.png)
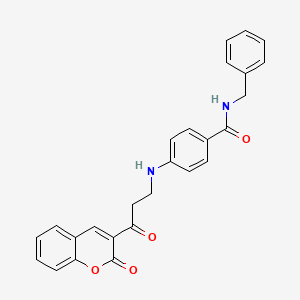


![benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate](/img/structure/B13063352.png)
